2-(diethylamino)-2-oxoethyl 2-methoxybenzoate
Overview
Description
2-(diethylamino)-2-oxoethyl 2-methoxybenzoate is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a methoxy group and a diethylamino-oxoethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-, 2-(diethylamino)-2-oxoethyl ester typically involves the esterification of 2-methoxybenzoic acid with 2-(diethylamino)-2-oxoethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-2-oxoethyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diethylamino group.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxybenzoic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(diethylamino)-2-oxoethyl 2-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-methoxy-, 2-(diethylamino)-2-oxoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-: A simpler derivative with only a methoxy group.
Benzoic acid, 2-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of a diethylamino-oxoethyl ester group.
Phenylacetone: An aromatic compound with a similar benzene ring structure but different functional groups.
Uniqueness
2-(diethylamino)-2-oxoethyl 2-methoxybenzoate is unique due to the presence of both a methoxy group and a diethylamino-oxoethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6804-98-4 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] 2-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-4-15(5-2)13(16)10-19-14(17)11-8-6-7-9-12(11)18-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
SEPWMHLKOLXHFG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC(=O)C1=CC=CC=C1OC |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C1=CC=CC=C1OC |
Appearance |
Solid powder |
6804-98-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
o-Anisic acid, ester with N,N-diethylglycolamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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